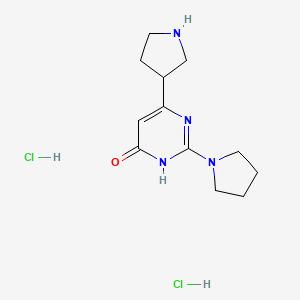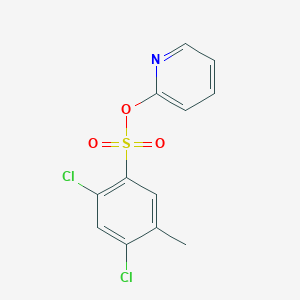
N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: is a synthetic organic compound that belongs to the class of naphthyridine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups in its structure, such as the acetamido, chlorobenzyl, and naphthyridine moieties, contributes to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the acetamido group: This step may involve acylation reactions using acetic anhydride or acetyl chloride.
Attachment of the chlorobenzyl group: This can be done through nucleophilic substitution reactions using 4-chlorobenzyl chloride.
Final coupling reaction: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
In an industrial setting, the production of This compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities such as antimicrobial or anticancer properties.
Medicine: It has potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound can be used in the development of new materials or as a chemical intermediate in industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, leading to therapeutic effects.
Receptor binding: It may bind to specific receptors, modulating their activity.
Signal transduction pathways: The compound can affect various cellular signaling pathways, leading to changes in cell behavior.
Comparación Con Compuestos Similares
N-(4-acetamidophenyl)-1-(4-chlorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: can be compared with other naphthyridine derivatives, such as:
- N-(4-acetamidophenyl)-1-benzyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- N-(4-acetamidophenyl)-1-(4-fluorobenzyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and biological activities. The presence of the chlorobenzyl group in This compound may confer unique reactivity and biological effects compared to its analogs.
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-1-[(4-chlorophenyl)methyl]-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O3/c1-15(30)27-19-8-10-20(11-9-19)28-23(31)21-13-17-3-2-12-26-22(17)29(24(21)32)14-16-4-6-18(25)7-5-16/h2-13H,14H2,1H3,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IREATQSEQQZOGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2Z)-2-[(4-ethylphenyl)methylidene]-6-methoxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2613863.png)
![1-{6-[(oxan-4-yl)methoxy]pyridine-3-carbonyl}-2,3-dihydro-1H-indole](/img/structure/B2613864.png)
![3-[4-(2,2-Difluoroethyl)piperazin-1-yl]-2-methylpropanoic acid](/img/structure/B2613865.png)




![3-(benzenesulfonyl)-N-[2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl]propanamide](/img/structure/B2613871.png)

![2-[cyano(2-fluoro-5-methylphenyl)amino]-N-[1-oxo-1-(piperidin-1-yl)propan-2-yl]acetamide](/img/structure/B2613873.png)
![N-Ethyl-N-[2-oxo-2-[3-(thiophen-3-ylmethyl)azetidin-1-yl]ethyl]prop-2-enamide](/img/structure/B2613874.png)
![6-ethyl 3-methyl 2-(3,4-dimethoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2613880.png)

![6-methoxy-N-[(3-methoxythiolan-3-yl)methyl]-1H-indole-2-carboxamide](/img/structure/B2613883.png)
